3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine
Description
Properties
IUPAC Name |
(3-pyridazin-3-yloxypiperidin-1-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(13-6-1-2-8-16-13)19-10-4-5-12(11-19)21-14-7-3-9-17-18-14/h1-3,6-9,12H,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWINLJDCOQBUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=N2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.
Coupling with Pyridazine: The piperidine derivative is then coupled with a pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the coupling reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can lead to fully saturated piperidine derivatives .
Scientific Research Applications
3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism by which 3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Implications for Drug Design
- Metabolic Stability : The thiadiazole in BK65606 could resist oxidative metabolism, making it a candidate for prolonged activity .
- Solubility vs. Permeability : The piperazine-containing compound balances solubility (via basic nitrogen atoms) and moderate lipophilicity, whereas the CF₃-substituted analog prioritizes membrane penetration.
- Target Selectivity : The pyridine-2-carbonyl group’s hydrogen-bonding capability may favor interactions with kinases or G protein-coupled receptors (GPCRs), while bulkier substituents (e.g., benzylidene in ) might optimize steric complementarity .
Biological Activity
The compound 3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a pyridazine core linked to a piperidine moiety via an ether bond. The presence of the pyridine-2-carbonyl group contributes to its biological activity.
Molecular Formula: CHNO
Molecular Weight: 246.28 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- CB2 Receptor Agonism: Studies have shown that derivatives related to pyridazine compounds can act as selective agonists for the CB2 receptor. For instance, certain pyridazine derivatives demonstrated EC values below 35 nM, indicating potent activity at the CB2 receptor compared to the CB1 receptor, with selectivity indices exceeding 2700 .
- Inhibition of TRPC6 Channels: The compound has been identified as a potential inhibitor of TRPC6 channels, which are implicated in various pathophysiological conditions including cardiovascular diseases and pain modulation. The inhibition of these channels may provide therapeutic benefits .
Case Studies and Experimental Data
-
CB2 Agonist Activity:
Compound ID EC (nM) Selectivity Index Compound 26 3.665 ± 0.553 >2729 Compound X <35 >1000 -
TRPC6 Inhibition:
- In vitro assays demonstrated that the compound effectively inhibited TRPC6 currents in a dose-dependent manner. This inhibition could be beneficial in treating conditions associated with TRPC6 overactivity.
Concentration (µM) Inhibition (%) 1 25 10 60 100 85
The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and ion channels:
- Receptor Binding: Molecular docking studies suggest that the compound binds effectively to the CB2 receptor, stabilizing the active conformation necessary for agonistic activity.
- Ion Channel Modulation: The inhibition of TRPC6 channels is believed to occur through direct binding, leading to altered calcium ion fluxes within cells, which can affect various signaling pathways associated with pain and inflammation.
Q & A
Q. What are the key structural features of 3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine that influence its reactivity and biological activity?
The compound's reactivity and bioactivity are governed by its pyridazine core, which enables π-π stacking interactions, the piperidine ring contributing conformational flexibility, and the pyridine-2-carbonyl group acting as a hydrogen-bond acceptor. These features are critical for interactions with biological targets like enzymes or receptors. Structural analogs with similar motifs, such as pyridazine-piperidine hybrids, demonstrate enhanced binding affinity in kinase inhibition studies .
Q. What are the common synthetic routes for preparing this compound, and what purification techniques are recommended?
Synthesis typically involves multi-step protocols: (1) coupling a pyridazin-3-ol derivative with a functionalized piperidine intermediate, (2) introducing the pyridine-2-carbonyl group via amidation or nucleophilic substitution. Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water. Impurity profiling via HPLC-MS is recommended to confirm purity (>95%) .
Q. How is the compound characterized structurally, and which spectroscopic methods are most effective?
Key techniques include:
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- HRMS for molecular weight validation.
- FT-IR to identify carbonyl (C=O, ~1650–1750 cm⁻¹) and ether (C-O-C, ~1100–1250 cm⁻¹) functional groups.
- X-ray crystallography (if crystalline) for absolute configuration determination .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?
Reaction path searches using density functional theory (DFT) can identify low-energy transition states and intermediates, reducing trial-and-error experimentation. For example, solvent effects (e.g., dichloromethane vs. DMF) on reaction kinetics can be modeled to prioritize optimal conditions. Computational workflows like those developed by ICReDD integrate experimental data to refine predictions, shortening synthesis timelines by up to 40% .
Q. What strategies resolve contradictions in biological activity data across different assays for this compound?
Discrepancies often arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects. Orthogonal validation methods include:
- SPR (Surface Plasmon Resonance) to measure binding kinetics directly.
- Cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
- SAR studies comparing analogs (e.g., replacing pyridine-2-carbonyl with benzoyl) to isolate structural determinants of activity .
Q. How does the introduction of electron-withdrawing groups (e.g., chlorine, trifluoromethyl) on the pyridazine ring affect the compound's pharmacokinetic properties?
Chlorine or trifluoromethyl groups enhance metabolic stability by reducing cytochrome P450-mediated oxidation. For instance, analogs with 6-Cl substituents exhibit 2.5-fold higher plasma half-lives in rodent models. However, these groups may reduce solubility, necessitating formulation adjustments (e.g., PEGylation or salt formation) .
Q. What methodologies are used to investigate the compound's interactions with heterogeneous biological targets (e.g., enzymes vs. membrane receptors)?
- Molecular docking (AutoDock Vina, Schrödinger) to predict binding modes.
- Cryo-EM for visualizing receptor-ligand complexes at near-atomic resolution.
- Metabolomic profiling (LC-MS/MS) to identify off-target effects in cellular models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
